molecular formula C5H2Cl2N2O B1343909 4,6-Dichloropyrimidine-2-carbaldehyde CAS No. 684220-28-8

4,6-Dichloropyrimidine-2-carbaldehyde

Cat. No.: B1343909
CAS No.: 684220-28-8
M. Wt: 176.99 g/mol
InChI Key: HIMKWMSBWDZYRB-UHFFFAOYSA-N
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Description

4,6-Dichloropyrimidine-2-carbaldehyde is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6 and an aldehyde group at position 2. It is widely used in organic synthesis and pharmaceutical research due to its versatile reactivity and ability to form various derivatives .

Mechanism of Action

Target of Action

The primary target of 4,6-Dichloropyrimidine-2-carbaldehyde is the pyrimidine core, which is a significant class of heterocyclic systems . This compound is particularly effective when functionalized with amino and halogen groups, making it a suitable precursor for a number of structural alterations in the synthesis of pyrimidine-based compounds .

Mode of Action

The compound interacts with its targets through aromatic nucleophilic substitution reactions . The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction . This interaction results in amination, solvolysis, and condensation processes .

Biochemical Pathways

The affected pathways involve the synthesis of pyrimidine-based compounds . The compound’s interaction with its targets leads to the building of pyrimidine-based compound precursors of N-heterocyclic systems . This process is influenced by structural factors of the starting pyrimidine and a high concentration of alkoxide ions .

Result of Action

The result of the compound’s action is the production of unexpected aromatic nucleophilic substitution reaction products . These products are the result of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Action Environment

The action of this compound is influenced by environmental factors. The reactions it participates in occur under mild and environmentally friendly conditions . The influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions also play a role in these reactions .

Biochemical Analysis

Biochemical Properties

4,6-Dichloropyrimidine-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine-based compounds. It interacts with enzymes and proteins through nucleophilic substitution reactions. For instance, it can undergo aromatic nucleophilic substitution (SNAr) reactions, where nucleophiles replace the chlorine atoms on the pyrimidine ring. This interaction is facilitated by enzymes that catalyze such substitution reactions, leading to the formation of various functionalized pyrimidine derivatives .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by interacting with cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant biological responses. These responses can include changes in enzyme activity, alterations in metabolic pathways, and potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect the metabolic flux and the levels of specific metabolites within the cell. The compound’s involvement in metabolic pathways can lead to changes in the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, while binding proteins help in its localization and accumulation within specific cellular compartments. The distribution of this compound can influence its biological activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For example, localization to the nucleus can enhance its effects on gene expression, while localization to the mitochondria can influence cellular metabolism .

Comparison with Similar Compounds

Uniqueness: 4,6-Dichloropyrimidine-2-carbaldehyde is unique due to its specific substitution pattern, which allows for selective reactions and the formation of a wide range of derivatives. Its versatility in synthetic chemistry and potential for developing biologically active compounds make it a valuable compound in research and industry .

Properties

IUPAC Name

4,6-dichloropyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-3-1-4(7)9-5(2-10)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMKWMSBWDZYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623168
Record name 4,6-Dichloropyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684220-28-8
Record name 4,6-Dichloropyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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